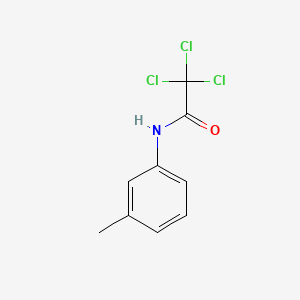

Acetamide, 2,2,2-trichloro-N-(3-methylphenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2,2-Trichloro-N-(3-methylphenyl)acetamide is a chemical compound with the molecular formula C₉H₈Cl₃NO and a molecular weight of 252.525 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 2,2,2-Trichloro-N-(3-methylphenyl)acetamide typically involves the reaction of 3-methylphenylamine with trichloroacetyl chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2,2,2-Trichloro-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trichloromethyl group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Hydrolysis: In the presence of water or aqueous solutions, it can undergo hydrolysis to form corresponding acids and amines.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,2-Trichloro-N-(3-methylphenyl)acetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The trichloromethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

2,2,2-Trichloro-N-(3-methylphenyl)acetamide can be compared with other similar compounds, such as:

2,2,2-Trichloro-N-(3-chloro-2-methylphenyl)acetamide: This compound has a similar structure but with an additional chlorine atom on the phenyl ring.

2,2,2-Trichloro-N-(4-methylphenyl)acetamide: This compound has the methyl group in a different position on the phenyl ring.

The uniqueness of 2,2,2-Trichloro-N-(3-methylphenyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biological Activity

Acetamide, 2,2,2-trichloro-N-(3-methylphenyl)-, also known as N-(3-methylphenyl)-2,2,2-trichloroacetamide, is a compound with significant biological activity. This article reviews the current understanding of its biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : C₉H₈Cl₃NO

- Molecular Weight : 252.525 g/mol

- IUPAC Name : Acetamide, 2,2,2-trichloro-N-(3-methylphenyl)-

- CAS Number : 2563-96-4

Antimicrobial Activity

Research indicates that compounds similar to Acetamide, 2,2,2-trichloro-N-(3-methylphenyl)- exhibit notable antimicrobial properties. A study evaluated various acetamides for their activity against Mycobacterium tuberculosis (Mtb), revealing that certain derivatives showed promising results with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 50 µg/mL .

| Compound | MIC (µg/mL) | Inhibition (%) |

|---|---|---|

| 9a | 250 | 98 |

| 10 | 25 | 99 |

| 11 | 50 | Moderate |

The presence of electron-withdrawing groups such as trichloro moieties enhances the antimicrobial efficacy by increasing the lipophilicity and membrane permeability of these compounds .

Antitumor Activity

Acetamides are also being explored for their antitumor potential. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring significantly affect cytotoxicity against various cancer cell lines. For instance, compounds with methyl substitutions on the phenyl ring showed enhanced activity against Jurkat cells compared to their unsubstituted counterparts .

A specific study reported that certain thiazole-bearing acetamides demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin . This indicates a potential for developing new anticancer agents based on the acetamide scaffold.

Case Studies

- Case Study on Antitubercular Activity :

- Case Study on Anticancer Properties :

Properties

CAS No. |

2563-96-4 |

|---|---|

Molecular Formula |

C9H8Cl3NO |

Molecular Weight |

252.5 g/mol |

IUPAC Name |

2,2,2-trichloro-N-(3-methylphenyl)acetamide |

InChI |

InChI=1S/C9H8Cl3NO/c1-6-3-2-4-7(5-6)13-8(14)9(10,11)12/h2-5H,1H3,(H,13,14) |

InChI Key |

WJTMDWHORSRZQN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.